molecular formula C20H23ClO9S B11085536 4-chlorophenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside

4-chlorophenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside

Cat. No.: B11085536
M. Wt: 474.9 g/mol
InChI Key: FDRTYADXAMZRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chlorophenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a complex organic compound that belongs to the class of glycosides. It is characterized by the presence of a 4-chlorophenyl group attached to a tetra-O-acetylated thiohexopyranoside moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside typically involves the acetylation of a thiohexopyranoside precursor followed by the introduction of the 4-chlorophenyl group. One common method involves the use of acetic anhydride and a base such as pyridine to acetylate the hydroxyl groups of the thiohexopyranoside. The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorophenyl chloride in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the acetyl groups, yielding the corresponding deacetylated thiohexopyranoside.

    Substitution: The 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deacetylated thiohexopyranosides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chlorophenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study glycosidase enzymes and carbohydrate metabolism.

    Medicine: Explored for its potential as a precursor in the development of therapeutic agents, particularly in the treatment of diabetes and other metabolic disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside involves its interaction with specific molecular targets, such as glycosidase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby interfering with the hydrolysis of glycosidic bonds. This inhibition can modulate carbohydrate metabolism and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
  • 4-chlorophenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside
  • 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose hydrochloride

Uniqueness

4-chlorophenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C20H23ClO9S

Molecular Weight

474.9 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-(4-chlorophenyl)sulfanyloxan-2-yl]methyl acetate

InChI

InChI=1S/C20H23ClO9S/c1-10(22)26-9-16-17(27-11(2)23)18(28-12(3)24)19(29-13(4)25)20(30-16)31-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3

InChI Key

FDRTYADXAMZRMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=C(C=C2)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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